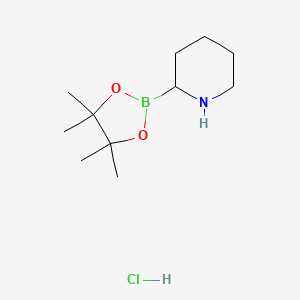
ethyl 4-chloro-1H-indole-5-carboxylate
Overview
Description
Ethyl 4-chloro-1H-indole-5-carboxylate is a chemical compound with the molecular formula C11H10ClNO2 . It is a type of indole derivative, which are significant heterocyclic systems in natural products and drugs .
Molecular Structure Analysis
The molecular structure of this compound consists of an indole ring substituted with a chlorine atom and an ethyl carboxylate group . Indole is a benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons, making them aromatic in nature .Scientific Research Applications
Synthesis and Chemical Transformation
Ethyl 4-chloro-1H-indole-5-carboxylate and its derivatives are primarily utilized in the synthesis of various complex organic compounds. For instance, the transformation of sulfomethyl group to formyl function in ethyl 5-chloromethyl-1H-indole-2-carboxylates leads to the formation of valuable synthetic intermediates like ethyl 5-formyl-1H-indole-2-carboxylates (Pete, Parlagh, & Tőke, 2003). This kind of chemical transformation is significant in the field of organic synthesis, contributing to the development of new compounds with potential applications in various domains.
Indole Synthesis and Modification
Another application of this compound is in the synthesis of indoles, a class of compounds with various applications. A study discusses the formation of unexpected angular benz [e] indoles during the Fischer indolization of ethyl phenylpyruvate 2-[(1, 4-dimethoxy-2-naphthyl) hydrazone], which included ethyl 4-chloro-5-ethoxy-1-phenyl-3H-benz [e] indole-2-carboxylates (Ishii et al., 1983). These findings are relevant for the development of new indole-based compounds with diverse applications in medicinal chemistry and material science.
Biological Applications
Moreover, this compound derivatives have been explored for their potential biological applications. For instance, 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide, a derivative of this compound, has been identified as a potent CB1 allosteric modulator (Khurana et al., 2014). This indicates the potential of this compound derivatives in the development of new drugs targeting the cannabinoid system.
Future Directions
Mechanism of Action
Target of Action
Ethyl 4-chloro-1H-indole-5-carboxylate is a derivative of indole, a heterocyclic compound that is prevalent in many bioactive aromatic compounds . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives.
Mode of Action
Indole derivatives are known to interact with their targets, resulting in various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biochemical pathways due to their interaction with multiple receptors .
Result of Action
Indole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Indole derivatives, including ethyl 4-chloro-1H-indole-5-carboxylate, have been found to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions within the body
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
properties
IUPAC Name |
ethyl 4-chloro-1H-indole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-2-15-11(14)8-3-4-9-7(10(8)12)5-6-13-9/h3-6,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMITXDRVJYVXRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=C1)NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





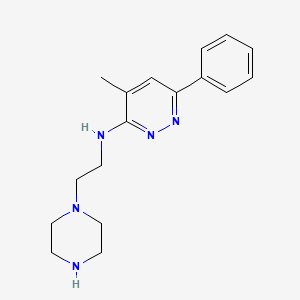
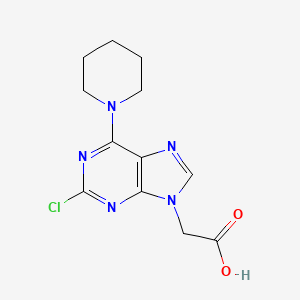
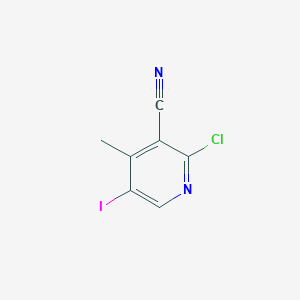
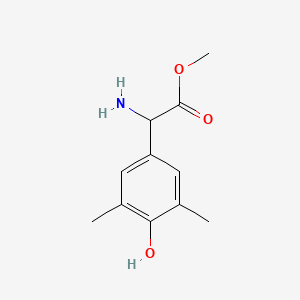
![3-{[(4,6-Dimethylpyrimidin-2-yl)amino]methyl}benzoic acid](/img/structure/B1427243.png)
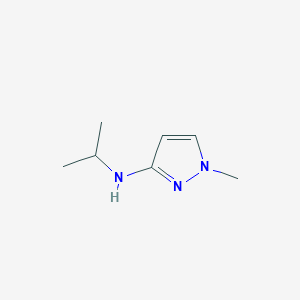
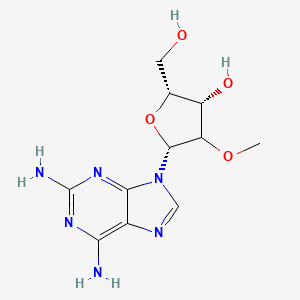


![4,6-Dibromo-2-chlorobenzo[d]thiazole](/img/structure/B1427249.png)

